Cas no 82578-45-8 ((S)-3-Hydroxy-butyric acid tert-butyl ester)

(S)-3-Hydroxy-butyric acid tert-butyl ester structure
82578-45-8 structure
Nombre del producto:(S)-3-Hydroxy-butyric acid tert-butyl ester
Número CAS:82578-45-8
MF:C8H16O3
Megavatios:160.210843086243
MDL:MFCD00040559
CID:687462
PubChem ID:10154184

(S)-3-Hydroxy-butyric acid tert-butyl ester Propiedades químicas y físicas

Nombre e identificación

    • (S)-tert-Butyl 3-hydroxybutanoate
    • (+)-tert-Butyl (S)-3-hydroxybutyrate
    • (S)-3-Hydroxy-Butyric Acid Tert-Butyl Ester
    • (S)-3-Hydroxybutyric acid tert-butyl ester
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)-
    • tert-butyl (3S)-3-hydroxybutanoate
    • (S)-3-hydroxybutanoic acid tert-butyl ester
    • (S)-3-Hydroxybutansaeure-t-butylester
    • 3-hydroxybutyric acid tert-butyl ester
    • t-Butyl (S)-(+)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutyrate
    • 1,1-Dimethylethyl (3S)-3-hydroxybutanoate (ACI)
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(+)-tert-Butyl 3-hydroxybutyrate
    • (S)-tert-Butyl-3-hydroxybutyrate
    • (S)-tert-Butyl3-hydroxybutanoate
    • SCHEMBL607503
    • (s)-t-butyl-3-hydroxybutanoate
    • MFCD00040559
    • AKOS015913254
    • 82578-45-8
    • tert-Butyl (S)-(+)-3-hydroxybutyrate
    • DTXSID50436219
    • DS-1196
    • (+)-tert-Butyl(S)-3-hydroxybutyrate
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-
    • CS-0313136
    • DB-075853
    • (S)-3-Hydroxy-butyric acid tert-butyl ester
    • MDL: MFCD00040559
    • Renchi: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1
    • Clave inchi: PKPVFILAHLKSNJ-LURJTMIESA-N
    • Sonrisas: O(C(=O)C[C@@H](O)C)C(C)(C)C

Atributos calculados

  • Calidad precisa: 160.11000
  • Masa isotópica única: 160.109944368g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 4
  • Complejidad: 135
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.5Ų
  • Xlogp3: 0.8

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.960
  • Punto de ebullición: 228 ºC
  • Punto de inflamación: 87 ºC
  • índice de refracción: 1.422
  • PSA: 46.53000
  • Logp: 1.09900
  • Disolución: Not determined

(S)-3-Hydroxy-butyric acid tert-butyl ester Información de Seguridad

(S)-3-Hydroxy-butyric acid tert-butyl ester Datos Aduaneros

  • Código HS:2918199090
  • Datos Aduaneros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(S)-3-Hydroxy-butyric acid tert-butyl ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WE838-1g
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8 95+%
1g
1410CNY 2021-05-08
TRC
H956308-100mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
100mg
$58.00 2023-05-18
TRC
H956308-500mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
500mg
$460.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60013-1g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 98%
82578-45-8 98%
1g
¥2670.00 2023-03-09
TRC
H956308-1000mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
1g
$155.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60013-5g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 98%
82578-45-8 98%
5g
¥10845.00 2023-03-09
Aaron
AR008KXC-100mg
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
100mg
$22.00 2025-01-23
1PlusChem
1P008KP0-5g
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
5g
$615.00 2025-02-24
1PlusChem
1P008KP0-1g
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
1g
$211.00 2025-02-24
abcr
AB392393-1g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 95%; .
82578-45-8 95%
1g
€247.00 2024-07-23

(S)-3-Hydroxy-butyric acid tert-butyl ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: NAD Solvents: Water ;  20 h, 30 °C
Referencia
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
Referencia
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 3009130-17-7 (solid solutions with hexa-SO3- analogs) Solvents: Methanol ;  20 h, 4.6 MPa, 60 °C
Referencia
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters
Wang, Fan; et al, RSC Advances, 2023, 13(40), 27865-27872

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Glucose Solvents: Acetonitrile ,  Water ;  135 min, 25 °C
Referencia
Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction
Venkataraman, Sowmyalakshmi; et al, Applied Biochemistry and Biotechnology, 2013, 171(3), 756-770

Métodos de producción 5

Condiciones de reacción
1.1 -
2.1 Catalysts: m-Chloroperbenzoic acid
Referencia
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Dimethylformamide ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  1,1′-[(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-di… Solvents: Methanol ;  30 h, 100 °C; 100 °C → 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  12 h, 50 atm, 80 °C; 80 °C → rt
Referencia
Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of β-Keto Esters
Sun, Xianfeng; et al, Advanced Synthesis & Catalysis, 2009, 351(16), 2553-2557

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: m-Chloroperbenzoic acid
Referencia
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

Métodos de producción 8

Condiciones de reacción
1.1 -
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
Referencia
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  20 h, 9 MPa, 100 °C
Referencia
Enhanced enantioselectivity in the heterogeneous catalytic hydrogenation of acetoacetate esters into the corresponding 3-hydroxybutyrates using commercial nickel powder
Osawa, Tsutomu; et al, Tetrahedron: Asymmetry, 2014, 25(24), 1630-1633

(S)-3-Hydroxy-butyric acid tert-butyl ester Raw materials

(S)-3-Hydroxy-butyric acid tert-butyl ester Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82578-45-8)(S)-3-Hydroxy-butyric acid tert-butyl ester
A848097
Pureza:99%/99%
Cantidad:5g/10g
Precio ($):406.0/690.0